molecular formula C16H17ClN4O3S B2999943 N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-chloro-3-nitrobenzamide CAS No. 450340-12-2

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-chloro-3-nitrobenzamide

Cat. No.: B2999943
CAS No.: 450340-12-2
M. Wt: 380.85
InChI Key: UENKSYANHFVPSH-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as N-phenylureas . The scaffold moiety of the compounds is anchored in the kinase deep pocket and extended with diverse functional groups toward the hinge region and the front pocket .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of β-ketonitriles with hydrazines in various conditions . The best results were observed in neat and under reflux conditions which caused to high yield .


Molecular Structure Analysis

The structure of the compound was fully characterized by FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis . The structure of the synthesized N-heterocyclic amine was also confirmed by X-Ray crystallographic analysis .


Chemical Reactions Analysis

5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . These outstanding compounds are synthesized via a wide variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound were characterized by FTIR–ATR and NMR . The compound has a molecular weight of 242.15 and its elemental composition is C, 69.39; H, 7.49; N, 23.12 .

Scientific Research Applications

Synthesis and Structural Characterization

Synthesis and Crystal Structure Analysis : Gholivand et al. (2009) synthesized a novel compound related to the structure of interest, focusing on the synthesis, crystal structure, and spectroscopic properties. Their research provides a foundation for understanding the structural complexity and potential applications of similar compounds (Gholivand, Mostaanzadeh, Koval’, Dušek, Erben, & Della Védova, 2009).

Potential Applications

Antimicrobial Activity : Daidone et al. (1992) explored the antimicrobial activity of compounds structurally similar to the one , highlighting their potential as antimicrobial agents. This suggests possible applications of the compound in developing new antimicrobial solutions (Daidone, Plescia, Raffa, Maggio, & Schillaci, 1992).

Photochemical and Conductive Properties : Robinson et al. (2009) investigated the photochemical and thermal isomerizations of oligothiophene functionalized dimethyldihydropyrenes, which share some structural similarities with the compound of interest. Their research into the photochromic properties and conductive potential of these compounds may inform applications in materials science and electronic devices (Robinson, Sauro, & Mitchell, 2009).

Future Directions

Pyrazole derivatives have attracted attention due to their wide range of physiological and pharmacological activities . They are key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals . Therefore, the ongoing need for new and functionalized N-heterocyclic amines to probe novel reactivity has driven the development of innovative synthetic methods for their preparation in high yields, easy workup procedure, and mild reaction conditions .

Properties

IUPAC Name

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-chloro-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O3S/c1-16(2,3)20-14(10-7-25-8-12(10)19-20)18-15(22)9-4-5-11(17)13(6-9)21(23)24/h4-6H,7-8H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENKSYANHFVPSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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